molecular formula C10H16BrNOS B2376768 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol CAS No. 1184290-23-0

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol

Cat. No.: B2376768
CAS No.: 1184290-23-0
M. Wt: 278.21
InChI Key: NVAGHGPADPQEDU-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is a chemical compound with the molecular formula C10H16BrNOS. It is characterized by the presence of a bromothiophene moiety, which is a thiophene ring substituted with a bromine atom. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include:

  • Solvent: Common solvents include ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiophene derivatives.

    Substitution: Formation of various substituted thiophene compounds.

Scientific Research Applications

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is used in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can bind to active sites of enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Similar structure but with a shorter carbon chain.

    5-Bromo-2-thiophenecarboxaldehyde: Contains the bromothiophene moiety but lacks the amino and hydroxyl groups.

Uniqueness

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNOS/c1-3-8(6-13)12-7(2)9-4-5-10(11)14-9/h4-5,7-8,12-13H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAGHGPADPQEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(C)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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